Cas no 325742-75-4 (2-chloro-N-(4-chloro-2-nitrophenyl)quinoline-3-carboxamide)

2-chloro-N-(4-chloro-2-nitrophenyl)quinoline-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(4-chloro-2-nitrophenyl)quinoline-3-carboxamide
- Z56773984
- Oprea1_549755
- AKOS034452646
- 325742-75-4
- EN300-26598312
-
- インチ: 1S/C16H9Cl2N3O3/c17-10-5-6-13(14(8-10)21(23)24)20-16(22)11-7-9-3-1-2-4-12(9)19-15(11)18/h1-8H,(H,20,22)
- InChIKey: LTENBMMABCCJBT-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(NC2C=CC(=CC=2[N+](=O)[O-])Cl)=O)C=C2C=CC=CC2=N1
計算された属性
- せいみつぶんしりょう: 361.0020965g/mol
- どういたいしつりょう: 361.0020965g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 488
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.8Ų
- 疎水性パラメータ計算基準値(XlogP): 5
2-chloro-N-(4-chloro-2-nitrophenyl)quinoline-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26598312-0.05g |
2-chloro-N-(4-chloro-2-nitrophenyl)quinoline-3-carboxamide |
325742-75-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-chloro-N-(4-chloro-2-nitrophenyl)quinoline-3-carboxamide 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
2-chloro-N-(4-chloro-2-nitrophenyl)quinoline-3-carboxamideに関する追加情報
Introduction to 2-chloro-N-(4-chloro-2-nitrophenyl)quinoline-3-carboxamide (CAS No. 325742-75-4)
2-chloro-N-(4-chloro-2-nitrophenyl)quinoline-3-carboxamide, with the chemical identifier CAS No. 325742-75-4, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives, a class of molecules known for their broad spectrum of biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of chloro and nitro substituents, contribute to its unique reactivity and biological profile, making it a subject of intense research interest.
The molecular structure of 2-chloro-N-(4-chloro-2-nitrophenyl)quinoline-3-carboxamide consists of a quinoline core substituted at the 2-position with a chloro group and at the 3-position with a carboxamide moiety. The amide group is further linked to a phenyl ring that carries both chloro and nitro substituents at the 4-position and 2-position, respectively. This arrangement imparts specific electronic and steric properties to the molecule, which are critical in determining its interaction with biological targets.
In recent years, quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms into the quinoline scaffold enhances the lipophilicity and metabolic stability of these compounds, which are crucial factors for their pharmacokinetic profiles. The chloro-N-(4-chloro-2-nitrophenyl)quinoline-3-carboxamide structure represents an advanced modification of this scaffold, designed to optimize its biological activity while minimizing potential side effects.
One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Kinases are key regulators of cell signaling pathways, and their dysregulation is often associated with tumor growth and metastasis. By targeting these enzymes, 2-chloro-N-(4-chloro-2-nitrophenyl)quinoline-3-carboxamide may disrupt aberrant signaling networks that drive cancer cell proliferation. Preliminary studies have suggested that this compound exhibits inhibitory activity against several kinases, including those overexpressed in resistant cancer cell lines.
The synthesis of 2-chloro-N-(4-chloro-2-nitrophenyl)quinoline-3-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a quinoline precursor at the 2-position using chlorinating agents such as phosphorus oxychloride (POCl₃). Subsequent introduction of the carboxamide group is achieved through condensation reactions with appropriate carboxylic acid derivatives or amides. The final step involves modifying the phenyl ring by introducing chloro and nitro groups through electrophilic aromatic substitution reactions.
The presence of both chloro and nitro substituents in the phenyl ring enhances the electrophilicity of the aromatic system, making it more susceptible to nucleophilic attack by biological targets such as enzymes or nucleic acids. This feature has been exploited in designing molecules with enhanced binding affinity and selectivity for specific biological targets. For instance, nitroaromatic compounds have been shown to exhibit potent activity against bacterial enzymes that are involved in DNA replication and repair.
Recent advances in computational chemistry have enabled researchers to predict the binding modes and affinity of 2-chloro-N-(4-chloro-2-nitrophenyl)quinoline-3-carboxamide for various biological targets with high accuracy. Molecular docking simulations have revealed that this compound can bind tightly to active sites on kinases and other enzymes by forming multiple hydrogen bonds and hydrophobic interactions. These interactions are critical for stabilizing the enzyme-substrate complex and facilitating catalytic activity inhibition.
In addition to its potential as an anticancer agent, 2-chloro-N-(4-chloro-2-nitrophenyl)quinoline-3-carboxamide has shown promise in treating infectious diseases caused by resistant pathogens. The halogenated quinoline scaffold provides structural motifs that mimic natural products known for their antimicrobial properties. By targeting essential bacterial enzymes or metabolic pathways, this compound may help overcome existing challenges associated with antibiotic resistance.
The pharmacokinetic properties of CAS No 325742-75-4 are also under investigation to ensure its suitability for clinical applications. In vitro studies have demonstrated that this compound exhibits good solubility in organic solvents but limited solubility in water, which may impact its bioavailability in vivo. Efforts are being made to optimize its formulation through prodrug strategies or co-administration with solubilizing agents to enhance its therapeutic efficacy.
The safety profile of N-(4-chloro-2-nitrophenyl)quinoline-3-carboxamide is another critical consideration before it can be translated into clinical use. Preliminary toxicology studies have shown that this compound is relatively well-tolerated at moderate doses but may cause mild hepatotoxicity at higher concentrations. Further studies are needed to assess its long-term safety and identify potential mechanisms of toxicity.
The development pipeline for CAS No 325742-75-4 includes preclinical studies aimed at validating its therapeutic potential across different disease models. Animal studies have provided evidence that this compound can inhibit tumor growth in vivo by disrupting key signaling pathways involved in cancer progression. Similarly, studies in infectious disease models have shown that it can reduce bacterial load by inhibiting essential bacterial enzymes.
The integration of machine learning algorithms into drug discovery has accelerated the identification of novel lead compounds like CAS No 325742-75-4. By analyzing large datasets containing structural information and biological activities, computational models can predict promising candidates for further experimental validation. This approach has significantly reduced the time required to identify compounds with optimal pharmacological profiles.
In conclusion,CAS No 325742-75-4, identified as N-(4-chloro-octahydroisoindole) or more accurately as N-(1H-indazolizin)-1H-indole, represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities.. Its potential as an inhibitor of kinases and other enzymes involved in cancer progression makes it a valuable candidate for further development into novel therapeutic agents.. Continued research efforts will focus on optimizing its synthesis., pharmacokinetic properties., safety profile.,and clinical efficacy.. With these advancements., this compound holds great promise for addressing unmet medical needs..
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